2-chloro-1-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one
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Overview
Description
This compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Scientific Research Applications
Antimicrobial and Antifungal Activity
The synthesis of novel compounds structurally related to benzothiazoles, such as substituted 6-fluorobenzo[d]thiazole amides, has shown significant antimicrobial and antifungal activities. These compounds were synthesized through condensation reactions and evaluated against various bacterial and fungal strains, demonstrating activity comparable or slightly better than standard medicinal compounds like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Molecular Docking and DNA Binding Studies
A novel Schiff base ligand and its Cu(II) dimer, derived from benzothiazoles, have been explored for their DNA binding aspects. Structural analysis and molecular docking studies revealed their potential for major groove binding efficacy, emphasizing the utility of such compounds in understanding molecular interactions with DNA (Guhathakurta et al., 2017).
Mass Spectrometric Behavior
The mass spectrometric behavior of benzothiazepin derivatives, including those with chloro substitutions, has been extensively studied. These investigations provide valuable insights into the fragmentation patterns under electron impact ionization, which is crucial for the structural elucidation and analysis of such compounds (Xu, Jiao, Zuo, & Jin, 2000).
Dielectric and Thermal Properties
The investigation into the dielectric and thermal properties of polymers bearing chalcone side groups, derived from benzothiazinone structures, has revealed significant insights. These studies highlight the influence of structural modifications on the physical properties of materials, providing a pathway for the development of new materials with tailored properties (Çelik & Coskun, 2018).
Synthesis of Derivatives for Biological Activities
The synthesis and characterization of benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds have demonstrated their potential in generating compounds with significant biological activities. These studies are foundational in developing new molecules with enhanced biological efficacy and potential therapeutic applications (Nazarenko et al., 2008).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, can influence the activity of these compounds .
Biochemical Pathways
Given the diverse range of activities associated with similar compounds, it is likely that multiple pathways could be affected .
Result of Action
Compounds with a similar structure have been reported to exhibit a range of biological activities, suggesting that this compound could potentially have diverse cellular effects .
Properties
IUPAC Name |
2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROHWSNJKUHQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2S1)C(=O)CCl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324696 |
Source
|
Record name | 2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
854357-29-2 |
Source
|
Record name | 2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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